![molecular formula C19H18N4O B2491610 (4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone CAS No. 195531-22-7](/img/structure/B2491610.png)
(4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone
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Overview
Description
(4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone is a complex organic compound with a unique structure that combines an aminophenyl group and a dihydrobenzoimidazoazepinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydrobenzoimidazoazepinyl core, followed by the introduction of the aminophenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Pharmaceutical Applications
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Antifungal Activity
- A study evaluated a series of compounds related to this structure for their antifungal properties against pathogens like Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. The results indicated that many derivatives exhibited significant fungicidal activity at concentrations as low as 50 μg/mL.
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Cancer Research
- The compound's structural features suggest potential interactions with biological targets involved in cancer progression. Similar compounds have been explored for their ability to inhibit tumor growth, making this compound a candidate for further investigation in cancer therapeutics.
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Antimicrobial Properties
- Research indicates that compounds with similar structures often display antimicrobial effects. This property can be attributed to the presence of the aminophenyl group, which is known to enhance biological activity against various bacteria and fungi.
Research Tools
This compound can serve as a valuable research tool in biochemical assays aimed at studying enzyme interactions and cellular responses. Its unique structure allows it to interact with various biological macromolecules, facilitating investigations into pharmacodynamics and pharmacokinetics essential for drug development.
Case Studies
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Antifungal Study :
- A series of benzo[4,5]imidazo derivatives were synthesized and tested for antifungal activity. The study highlighted the effectiveness of these compounds against key phytopathogens, establishing a strong basis for their application in agricultural settings.
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Synthetic Method Development :
- Research focused on synthesizing benzo[b][1,4]oxazepines has provided insights into novel synthetic pathways that could be adapted for the production of (4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone, showcasing its versatility in organic chemistry applications.
Mechanism of Action
The mechanism of action of (4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites and modulate biological pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar aminophenyl group but lacking the complex dihydrobenzoimidazoazepinyl structure.
Phenylmethanamine: Another compound with a simpler structure compared to (4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone.
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structures
Biological Activity
The compound (4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone , also known by its CAS number 195531-22-7 , is a synthetic organic molecule with a complex structure that suggests potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C19H18N4O
- Molar Mass : 318.37 g/mol
- Melting Point : >250 °C
- Boiling Point : 682.3 ± 55.0 °C (predicted) .
Biological Activity Overview
The biological activity of this compound is influenced by its unique structural features, which allow it to interact with various biological targets. Compounds with similar structures have exhibited a range of pharmacological effects, including:
- Anticancer Activity : Similar compounds have shown cytotoxic effects against human myeloid leukemia cell lines such as HL-60 and U937, with IC(50) values ranging from 0.24 to 1.72 µM . The apoptosis induced by these compounds is mediated through caspase-3 activation and the release of cytochrome c from mitochondria.
- Antimicrobial Properties : The benzimidazole core present in the structure is known for its antimicrobial activity, suggesting potential applications in treating infections .
The specific mechanisms through which this compound exerts its biological effects may include:
- Caspase Activation : Induction of apoptosis via caspase pathways has been observed in related compounds .
- DNA Fragmentation : Morphological changes and internucleosomal DNA fragmentation indicative of apoptosis have been reported .
- Interaction with Biological Targets : The structural features may allow for interactions with multiple targets, potentially leading to synergistic effects.
Table 1: Summary of Biological Activities
Case Study Analysis
In a study examining hybrid molecules containing benzo[4,5]imidazo structures, it was found that these compounds exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and suggested further exploration into the structure-activity relationship (SAR) for optimizing therapeutic efficacy .
Properties
IUPAC Name |
(4-aminophenyl)-(2-methyl-4,5-dihydro-3aH-imidazo[4,5-d][1]benzazepin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-21-16-10-11-23(19(24)13-6-8-14(20)9-7-13)17-5-3-2-4-15(17)18(16)22-12/h2-9,16H,10-11,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVGQZDHSOALDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2CCN(C3=CC=CC=C3C2=N1)C(=O)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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